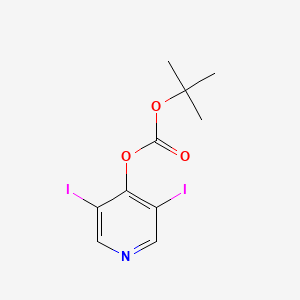

tert-Butyl 3,5-diiodopyridin-4-yl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3,5-diiodopyridin-4-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSQVXIEJSVQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C=NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230624 | |

| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-08-9 | |

| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodo-4-pyridinyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Regioselective N-Boc Protection of 3,5-Diiodo-4-Hydroxypyridine

[1]

Part 1: Strategic Analysis & Reaction Design

The Substrate Challenge

The substrate, 3,5-diiodo-4-hydroxypyridine (1 ), exists in a tautomeric equilibrium between the hydroxypyridine (enol) and pyridone (keto) forms.[1] In solution and solid state, the 4-pyridone tautomer predominates.[1]

-

Regioselectivity (N- vs. O-attack): The reaction with di-tert-butyl dicarbonate (Boc₂O) presents two potential pathways:

-

O-Boc formation: Yields a carbonate.[1][2] This pathway is severely inhibited by the steric bulk of the iodine atoms at positions 3 and 5, which shield the oxygen atom.[1]

-

N-Boc formation: Yields a vinylogous carbamate (N-protected pyridone).[1] This is the kinetically and thermodynamically favored pathway as the nitrogen at position 1 is distal to the iodine substituents and sterically accessible.[1]

-

Reaction Strategy

To drive the reaction to completion despite the electron-withdrawing nature of the iodine substituents (which reduce nucleophilicity), a nucleophilic catalyst (DMAP) is required.[1] A non-nucleophilic auxiliary base (Triethylamine or DIPEA) is employed to neutralize the acidic proton of the pyridone nitrogen (pKa ~11), shifting the equilibrium toward the reactive conjugate base.[1]

Target Product: 1-(tert-butoxycarbonyl)-3,5-diiodo-4-pyridone (2 ).[1]

Part 2: Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3,5-Diiodo-4-pyridone | 346.89 | 1.0 | Substrate |

| Boc₂O | 218.25 | 1.2 - 1.5 | Electrophile |

| DMAP | 122.17 | 0.1 - 0.2 | Nucleophilic Catalyst |

| Triethylamine (TEA) | 101.19 | 1.2 | Auxiliary Base |

| DCM or THF | - | [0.2 M] | Solvent |

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with 3,5-diiodo-4-pyridone (1.0 equiv).[1]

-

Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.[1]

Step 2: Activation & Addition

-

Add Triethylamine (1.2 equiv) via syringe.[1] Stir for 10 minutes.

-

Add DMAP (0.1 equiv) in one portion.[1]

-

Cool the mixture to 0 °C (ice bath) to control the initial exotherm, although the reaction is generally mild.

-

Add Boc₂O (1.2 equiv) dissolved in a minimal amount of solvent dropwise over 5 minutes.

Step 3: Reaction Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir for 3–6 hours.

-

Monitor via TLC:

Step 4: Workup & Isolation

-

Dilute the reaction mixture with DCM (2x reaction volume).

-

Wash 1 (Acidic): Wash with 0.5 M HCl or 5% citric acid (removes DMAP and unreacted TEA).

-

Critical: Do not use strong acid or prolonged exposure, as N-Boc pyridones can be acid-labile.[1]

-

-

Wash 2 (Neutral): Wash with saturated NaHCO₃ (removes byproduct t-BuOH and acidic impurities).[1]

-

Wash 3: Wash with Brine.[1]

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure (Rotavap) at <40 °C.

Step 5: Purification

Part 3: Mechanistic Pathway & Visualization[1]

The following diagram illustrates the catalytic cycle and the regioselective preference for N-protection over O-protection.

Figure 1: Mechanistic pathway highlighting the DMAP-catalyzed N-functionalization and steric inhibition of the O-functionalization pathway.[1]

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized N-Boc intermediate, verify the following analytical markers.

NMR Spectroscopy

-

¹H NMR (CDCl₃):

-

¹³C NMR:

IR Spectroscopy[3]

-

C=O (Ketone): ~1660 cm⁻¹ (Characteristic of conjugated pyridone).[1]

-

C=O (Boc Carbamate): ~1740 cm⁻¹ (Distinct from the ketone).[1]

-

Absence: No broad O-H stretch around 3200–3400 cm⁻¹.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Low nucleophilicity of substrate.[1] | Increase DMAP to 0.2 equiv. Allow reaction to run 12h+. |

| Product is an Oil | Residual solvent or t-BuOH.[1] | Co-evaporate with pentane.[1] Triturate with cold hexanes to induce solidification.[1] |

| Loss of Boc on Silica | Silica is slightly acidic.[1] | Pre-treat silica column with 1% TEA in Hexanes before loading.[1] |

References

-

Organic Syntheses. (1978).[1] Di-tert-butyl Dicarbonate.[1][2][3][4] Org. Synth. 57, 45. Retrieved from [Link][1]

-

Basel, Y., & Hassner, A. (2000).[1][5] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.[1][5][6] Journal of Organic Chemistry, 65(20), 6368-6380.[5] Retrieved from [Link]

-

Chemical Communications. (2012). Thermally induced formal [4+2] cycloaddition of 3-aminocyclobutenones with electron-deficient alkynes: facile and efficient synthesis of 4-pyridones. Retrieved from [Link][1]

Sources

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl 3,5-diiodopyridin-4-yl carbonate: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 3,5-diiodopyridin-4-yl carbonate, a halogenated pyridine derivative with potential applications in organic synthesis and drug discovery. Due to its status as a potentially novel or non-commercially available compound, a readily available CAS number has not been identified. However, this guide furnishes a detailed, two-step synthetic pathway, enabling its preparation in a laboratory setting. The subsequent sections will elaborate on the synthesis of its precursor, 3,5-diiodo-4-hydroxypyridine, followed by its conversion to the target molecule via tert-butyloxycarbonylation. Furthermore, this document outlines the reaction mechanisms, safety protocols, and expected physicochemical properties, providing a comprehensive resource for its use in research and development.

Part 1: Synthesis of 3,5-diiodo-4-hydroxypyridine

The foundational step in producing the title compound is the synthesis of its immediate precursor, 3,5-diiodo-4-hydroxypyridine. This di-iodinated pyridinol serves as a crucial intermediate. The following protocol is adapted from established methodologies for the iodination of 4-hydroxypyridine.[1]

Experimental Protocol: Synthesis of 3,5-diiodo-4-hydroxypyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxypyridine (1.0 equivalent) in a suitable solvent such as methanol.[1]

-

Reagent Preparation: In a separate vessel, prepare a solution of sodium iodide (2.0-4.0 equivalents).[1]

-

Iodination: While stirring the 4-hydroxypyridine solution at a controlled temperature, typically between 15-30°C, slowly add the sodium iodide solution.[1]

-

In-situ Oxidation: Concurrently, introduce a mixture of sodium chlorite and sodium hypochlorite to the reaction. This mixture acts as an in-situ oxidizing agent, converting the iodide ions to iodine, which then electrophilically attacks the pyridine ring at the 3 and 5 positions.[1]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,5-diiodo-4-hydroxypyridine.

Logical Relationship: Synthesis of 3,5-diiodo-4-hydroxypyridine

Caption: Workflow for the synthesis of 3,5-diiodo-4-hydroxypyridine.

Part 2: Synthesis of this compound

The conversion of 3,5-diiodo-4-hydroxypyridine to its corresponding tert-butyl carbonate is achieved through a standard tert-butyloxycarbonylation reaction using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP).[2][3]

Experimental Protocol: tert-Butyloxycarbonylation

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3,5-diiodo-4-hydroxypyridine (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).[4]

-

Reaction Conditions: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired this compound.

Reaction Mechanism: DMAP-Catalyzed tert-Butyloxycarbonylation

Caption: Mechanism of DMAP-catalyzed tert-butyloxycarbonylation.

Part 3: Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of the involved compounds. Note that the properties for the final product are predicted, as it is not a widely characterized compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Hydroxypyridine | C₅H₅NO | 95.10 | White to off-white solid | 150-151[5] |

| 3,5-diiodo-4-hydroxypyridine | C₅H₃I₂NO | 346.89 | Off-white to yellow solid | Not reported |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | White solid or colorless liquid | 22-24 |

| This compound | C₁₀H₁₁I₂NO₃ | 447.01 | Predicted to be a solid | Not reported |

Part 4: Safety and Handling

Di-tert-butyl dicarbonate (Boc₂O): This reagent is the primary source of hazard in the second synthetic step. It is a flammable solid and can cause skin and eye irritation.[6] It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Iodine-containing compounds: The iodinated pyridine derivatives should be handled with care. While specific toxicity data is not available for these compounds, it is prudent to avoid inhalation, ingestion, and skin contact.

Part 5: Conclusion

This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis from readily available starting materials. The detailed protocols for the preparation of 3,5-diiodo-4-hydroxypyridine and its subsequent tert-butyloxycarbonylation are designed to be a valuable resource for researchers in organic chemistry and drug discovery. The inclusion of mechanistic diagrams, physicochemical data, and safety information further enhances the utility of this guide for the scientific community.

References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- NIST. tert-Butyl phenyl carbonate.

- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of organic chemistry, 71(26), 9580–9588.

- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of organic chemistry, 65(20), 6368-6380.

- Reddy, K. R., & Kumar, V. P. (2015). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one. The Journal of organic chemistry, 80(13), 6833–6838.

- Djaidja, A., & Zaidi, N. (2015).

- Cheraiet, Z., Ouarna, S., Hessainia, S., Berredjem, M., & Aouf, N. E. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International journal of organic chemistry, 2013.

- Pope, B. M., & Tarbell, D. S. (1972).

- CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

Request PDF. Synthesis and Characterization of 2,7-Di(tert-butyl)pyreno[4,5-c:9,10-c ']difuran and Derived Pyrenophanes. Retrieved from [Link]

- Watson, G. K., & Houghton, C. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 140(2), 265–276.

- EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

SciSpace. Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids - stereoselective synthesis, isolation, spectroscopic and structural. Retrieved from [Link]

- Nielsen, D. U., Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2011). An Efficient Method for the Preparation of Tertiary Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides. Organic letters, 13(2), 236-239.

- Beutner, G. L., & Anderson, D. R. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein journal of organic chemistry, 9, 187-191.

-

Organic Chemistry Portal. Carbonate synthesis. Retrieved from [Link]

-

The Good Scents Company. 4-hydroxypyridine. Retrieved from [Link]

-

Request PDF. The tert-butyl group in chemistry and biology. Retrieved from [Link]

- US20060116529A1 - Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

Sources

- 1. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 2. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-羟基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

Novel Halogenated Pyridine Building Blocks: A Strategic Asset for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, modulate aqueous solubility, and serve as a rigid scaffold for orienting substituents.[1][2] The strategic introduction of halogen atoms onto this core has emerged as a powerful tactic in medicinal chemistry, enabling fine-tuning of physicochemical properties and the introduction of new intermolecular interactions.[3][4] However, the synthesis of regiochemically defined halogenated pyridines has long been a formidable challenge due to the intrinsic electron-deficient nature of the ring, which deactivates it towards classical electrophilic aromatic substitution.[5][6] This guide provides a comprehensive overview of both foundational and cutting-edge synthetic methodologies for producing positionally-defined halogenated pyridine building blocks. We will delve into the causality behind these synthetic choices, provide field-proven experimental protocols, and illustrate how these critical intermediates are leveraged in drug discovery campaigns to accelerate the development of next-generation therapeutics.

The Strategic Impact of Halogenation in Pyridine-Containing Drug Candidates

The installation of a halogen atom is far more than a simple substitution; it is a strategic decision that can profoundly influence a drug candidate's entire profile. The choice of halogen (F, Cl, Br, I) and its position on the pyridine ring allows for the multi-parameter optimization of a lead compound.

Causality Behind Halogenation's Effects:

-

Metabolic Blocking: A common liability in drug development is metabolic degradation by cytochrome P450 enzymes, which often occurs at electron-rich C-H bonds. Introducing a robust C-halogen bond at a metabolically susceptible position can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[1]

-

pKa Modulation: The pyridine nitrogen's basicity (pKa of pyridinium ≈ 5.2) is critical for its pharmacokinetic profile. The strong electron-withdrawing nature of halogens decreases the basicity of the pyridine nitrogen. This modulation can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

-

Lipophilicity Tuning: Halogenation systematically increases lipophilicity (logP), which can enhance membrane permeability and improve binding in hydrophobic pockets. The effect is additive and follows the trend I > Br > Cl > F, giving medicinal chemists a tunable dial to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[4]

-

Halogen Bonding: Heavier halogens (Cl, Br, I) possess a region of positive electrostatic potential on the outermost portion of the atom, known as a σ-hole.[7] This allows them to act as electrophilic halogen bond donors, engaging with Lewis basic atoms like oxygen and nitrogen (e.g., in protein backbones or side chains). This non-covalent interaction can significantly enhance binding affinity and selectivity for a biological target.[7][8]

Table 1: Influence of Halogen Substitution on Key Drug Properties

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Size (van der Waals radius, Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 3.16 | 2.96 | 2.66 |

| Typical LogP Contribution | +0.1 to +0.3 | +0.5 to +0.7 | +0.6 to +0.9 | +0.8 to +1.2 |

| Metabolic Stability | Excellent C-F bond strength, often used as a metabolic shield. | Good metabolic blocker. | Good metabolic blocker. | Can be metabolically labile (de-iodination). |

| Halogen Bond Propensity | Negligible | Weak to Moderate | Moderate to Strong | Strong |

| pKa Influence on Pyridine | Strongest reduction | Moderate reduction | Moderate reduction | Weakest reduction |

Regioselective Synthesis: The Chemist's Core Challenge

Direct electrophilic halogenation of the pyridine core is notoriously difficult and unselective, typically requiring harsh conditions and favoring the C3/C5 positions with low yields.[5][9] Modern synthetic chemistry has risen to this challenge, developing innovative strategies to achieve precise, regiocontrolled halogenation at every position of the pyridine ring.

Diagram 1: Strategic Halogenation for Lead Optimization

This diagram illustrates how different halogenated building blocks can be used to explore the chemical space around a hypothetical lead compound, probing different regions of a target's binding pocket.

Caption: Strategic diversification of a lead compound using regiochemically distinct halogenated pyridines.

Access to 2-Halopyridines: The N-Oxide Strategy

The most reliable and scalable method for introducing a halogen at the C2 position involves a pyridine N-oxide intermediate.

-

The Causality: Oxidation of the pyridine nitrogen fundamentally alters the ring's electronics. The N-oxide acts as a strong electron-donating group via resonance, activating the C2 and C4 positions. Simultaneously, it deactivates the ring toward electrophilic attack at C3. Treatment with phosphorus-based halogenating agents like POCl₃ or POBr₃ then facilitates a highly regioselective halogenation at the C2 position, followed by deoxygenation.[10] This method is robust, high-yielding, and tolerates a wide range of functional groups.[5][10]

-

N-Oxidation: Dissolve 5-methoxypyridine (1.0 equiv) in dichloromethane (DCM, 0.5 M). Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material. Quench with aqueous sodium thiosulfate and sodium bicarbonate solution, extract with DCM, dry over MgSO₄, and concentrate to yield the pyridine N-oxide.

-

Chlorination: Dissolve the crude 5-methoxypyridine N-oxide (1.0 equiv) in DCM (0.5 M). Add 2,6-lutidine (1.2 equiv) to the solution.[5] Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise.[5]

-

Workup: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC/LC-MS. Carefully quench the reaction by pouring it onto ice water. Neutralize with solid NaHCO₃ and extract with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-chloro-5-methoxypyridine.

Access to 3-Halopyridines: The Zincke Imine Breakthrough

The C3 position is the most difficult to halogenate directly. A groundbreaking "ring-opening/closing" strategy via Zincke imine intermediates has provided a mild and highly general solution.[11][12]

-

The Causality: This strategy temporarily transforms the electron-deficient pyridine into an electron-rich, acyclic azatriene (the Zincke imine).[11] This intermediate is highly susceptible to electrophilic attack. Halogenation with an electrophilic source (e.g., N-iodosuccinimide, NIS) occurs at the electron-rich enamine portion with high regioselectivity. A subsequent ring-closing step regenerates the aromatic pyridine ring, now bearing a halogen at the C3 position.[11][13] This multi-step, one-pot process avoids the harsh conditions of classical methods and is compatible with complex, functionalized substrates.[11]

-

Activation and Ring-Opening: In a flame-dried flask under an inert nitrogen atmosphere, dissolve 2-phenylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate (0.2 M). Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv) dropwise. After stirring for 10 minutes, add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes to form the Zincke imine.[5]

-

Halogenation: Add N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture and stir at room temperature for 1 hour, or until the Zincke imine is fully consumed (monitor by TLC/LC-MS).[5]

-

Ring-Closing and Workup: Add trifluoroacetic acid (TFA, 2.0 equiv) and continue stirring at room temperature for 2 hours to facilitate ring closure. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to yield 3-iodo-2-phenylpyridine.

Access to 4-Halopyridines: Designed Phosphonium Salt Reagents

Recent innovations have enabled the selective halogenation of the C4 position, which was previously accessible mainly through multi-step sequences involving N-oxides.

-

The Causality: This method involves the C4-selective installation of a specially designed phosphine reagent onto the pyridine to form a pyridylphosphonium salt.[6] This phosphonium group then acts as an excellent leaving group. In a subsequent step, the phosphonium salt is displaced by a halide nucleophile (e.g., from LiCl) in a process analogous to a nucleophilic aromatic substitution (SₙAr), delivering the 4-halopyridine.[6] The choice of phosphine is critical; electron-deficient phosphines enhance the electrophilicity of the phosphonium salt, facilitating its displacement.[6] This two-step sequence is highly effective for the late-stage halogenation of complex molecules.[6]

Diagram 2: Zincke Imine Mechanism for C3-Halogenation

Caption: The ring-opening, halogenation, and ring-closing sequence for C3-selective functionalization.

Application in Discovery Programs: From Building Block to Lead Candidate

Halogenated pyridines are not end products but are versatile intermediates, primarily used in transition-metal-catalyzed cross-coupling reactions to rapidly build molecular complexity.

-

The Power of Cross-Coupling: C-Hal bonds on a pyridine ring are ideal handles for reactions like Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N, C-O bond), and Sonogashira (C-C triple bond) couplings.[14][15] This allows for the modular assembly of vast libraries of compounds from a single halogenated intermediate, which is the cornerstone of modern structure-activity relationship (SAR) studies. For example, a 2-bromopyridine can be coupled with hundreds of different boronic acids to explore the impact of the substituent at that position.

Diagram 3: Workflow for Building Block Utilization in SAR Studies

Caption: High-throughput library synthesis workflow starting from a novel halogenated pyridine building block.

Conclusion and Future Outlook

The strategic incorporation of halogens into the pyridine scaffold is an indispensable tool in modern drug discovery. The historical synthetic barriers to accessing regiochemically pure halogenated pyridines have been overcome by remarkable innovations in synthetic methodology, including the N-oxide strategy, dearomatization/rearomatization sequences like the Zincke imine approach, and directed functionalization via phosphonium salts. These advancements provide medicinal chemists with unprecedented control over molecular design, enabling the rapid and rational optimization of drug candidates. As synthetic methods continue to evolve, the utility and application of these crucial building blocks will undoubtedly expand, paving the way for the discovery of safer and more effective medicines.

References

-

Li, W., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. Available at: [Link]

-

Powers, N. R. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. Dissertation, Colorado State University. Available at: [Link]

-

de Lescure, L., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Fall 2021 Proceedings. Available at: [Link]

-

Al-Zaydi, K. M. (2003). Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. Molecules. Available at: [Link]

-

Reddy, G. M., et al. (2018). Highly meta-selective halogenation of 2-phenylpyridine with a ruthenium(I) catalyst. New Journal of Chemistry. Available at: [Link]

-

Wang, D., et al. (2014). Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. Synlett. Available at: [Link]

-

Watson, W. D. (1976). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. The Journal of Organic Chemistry. Available at: [Link]

-

Worrell, B. T., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

-

Boyle, B. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]

-

Levy, J. I., et al. (2023). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

-

Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Watson, W. D. (1976). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. ResearchGate. Available at: [Link]

-

Singh, R., et al. (2016). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Available at: [Link]

-

Boyle, B. J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

-

Cheng, Q., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

-

Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Li, H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

-

Mora-Radó, H., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem. Available at: [Link]

-

Mohamed, S., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules. Available at: [Link]

-

Li, H., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

-

Ali, N., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry. Archiv der Pharmazie. Available at: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

-

Sbardella, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Available at: [Link]

-

Sbardella, G., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. Available at: [Link]

-

Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

-

Al-Harbi, S. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Paquin, J., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

-

Ball, N. D., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

-

Wang, G., et al. (2026). Nucleophilic regioselective meta-halogenation and -sulfuration of pyridine N-oxides. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

-

Boyle, B. J., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. ResearchGate. Available at: [Link]

-

Reichl, K. D., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

-

Ali, N., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie. Available at: [Link]

-

Bandaru, N. R., et al. (2020). Few examples of approved drugs containing a pyridine unit. ResearchGate. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: 3,5-Diiodo-4-((tert-butoxycarbonyl)oxy)pyridine

The following technical guide provides an in-depth analysis of 3,5-diiodo-4-((tert-butoxycarbonyl)oxy)pyridine , a specialized halogenated heterocyclic building block used in advanced medicinal chemistry and materials science.

Strategic Intermediate for Polysubstituted Pyridine Synthesis

Compound Identity & Synonyms

This compound serves as a protected, electrophilic scaffold for the rapid generation of 3,4,5-trisubstituted pyridines. Its dual iodide handles and protected oxygen functionality allow for orthogonal functionalization strategies.

| Identifier | Details |

| Common Name | 3,5-Diiodo-4-((tert-butoxycarbonyl)oxy)pyridine |

| CAS Number | 1186311-08-9 |

| Molecular Formula | C₁₀H₁₁I₂NO₃ |

| Molecular Weight | 447.01 g/mol |

| IUPAC Name | tert-Butyl (3,5-diiodopyridin-4-yl) carbonate |

| Synonyms | [1][2][3][4][5][6] • Carbonic acid, 1,1-dimethylethyl 3,5-diiodo-4-pyridinyl ester• 4-(tert-Butoxycarbonyloxy)-3,5-diiodopyridine• O-Boc-3,5-diiodo-4-hydroxypyridine• tert-Butyl 3,5-diiodo-4-pyridyl carbonate |

Synthesis & Production Protocol

The synthesis of this compound typically proceeds via a two-step sequence starting from commercially available 4-hydroxypyridine (4-pyridone). The protocol below emphasizes yield optimization and purification.

Step 1: Electrophilic Iodination

Precursor: 4-Hydroxypyridine (or 4-pyridone)

Reagents: Iodine (

-

Dissolution: Dissolve 4-hydroxypyridine (1.0 eq) and

(2.2 eq) in water. -

Iodination: Add

(2.1 eq) and -

Precipitation: The 3,5-diiodo-4-hydroxypyridine precipitates as a solid.

-

Workup: Filter, wash with dilute sodium thiosulfate (to remove excess iodine) and water. Dry under vacuum.[5][7]

Step 2: O-Boc Protection

Precursor: 3,5-Diiodo-4-hydroxypyridine

Reagents: Di-tert-butyl dicarbonate (

-

Setup: Suspend 3,5-diiodo-4-hydroxypyridine (1.0 eq) in anhydrous DCM under

atmosphere. -

Catalysis: Add catalytic DMAP (0.1 eq) and

(1.2 eq). The mixture may solubilize slightly. -

Addition: Add

(1.2 eq) dissolved in minimal DCM dropwise at 0°C. -

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a less polar spot).

-

Purification: Wash with 0.1 M HCl (cold), saturated

, and brine. Dry over

Reactivity Profile & Applications

The utility of 3,5-diiodo-4-((tert-butoxycarbonyl)oxy)pyridine lies in its ability to undergo orthogonal functionalization . The Boc group protects the oxygen from catalyst poisoning during metal-mediated coupling at the C-I bonds.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira): The C3 and C5 positions are highly activated for oxidative addition. The bulky Boc group at C4 prevents coordination of the oxygen to the Pd center, enhancing catalyst turnover.

-

Application: Synthesis of thyromimetics, kinase inhibitors (e.g., p38 MAP kinase), and liquid crystal mesogens.

-

-

Magnesium-Halogen Exchange (Pyridyne Generation): Treatment with

can generate a magnesiated intermediate. Elimination of the carbonate group (leaving group) can theoretically generate 3,4-pyridyne (or 3,5-didehydropyridine species), which can be trapped by dienes or nucleophiles. -

Deprotection: Quantitative removal of the Boc group using Trifluoroacetic acid (TFA) or HCl/Dioxane regenerates the 3,5-disubstituted-4-pyridone core.

Figure 1: Divergent synthetic pathways accessible from the 3,5-diiodo-4-O-Boc scaffold.

Handling & Stability Data

| Parameter | Specification | Notes |

| Physical State | White to off-white solid | Crystalline powder |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (carbonate hydrolysis) |

| Light Sensitivity | High | Iodides degrade (yellowing) upon UV exposure |

| Solubility | DCM, THF, DMSO, EtOAc | Insoluble in water |

| Stability | Stable for >12 months at -20°C | Avoid strong acids (Boc cleavage) and strong bases (hydrolysis) |

Safety Note: As with all halopyridines, handle in a fume hood. The compound may release iodine vapor if heated excessively. Avoid contact with skin and eyes.

References

-

Synthesis of Halogenated Pyridines: Spivey, A. C., & Arseniyadis, S. (2004). "Pyridine derivatives."[1][5][9][10] Science of Synthesis, 15, 11-284. (General methodology for iodination of pyridones).

-

Boc Protection Mechanisms: Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380.[9] Link

- Cross-Coupling of 3,5-Dihalopyridines: Billingsley, K. L., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed coupling of aryl halides with organoboron reagents." Angewandte Chemie International Edition, 46(28), 5359-5363. (Applicable coupling protocols).

-

Compound Registry: PubChem CID 54366883. "tert-Butyl (3,5-diiodopyridin-4-yl) carbonate".[2][10] National Center for Biotechnology Information. Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 3. data.epo.org [data.epo.org]

- 4. tert-Butyl 3,5-diiodopyridin-4-yl carbonate|this compound [chembase.cn]

- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 6. 1186311-08-9|tert-Butyl (3,5-diiodopyridin-4-yl) carbonate| Ambeed [ambeed.com]

- 7. rsc.org [rsc.org]

- 8. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. namiki-s.co.jp [namiki-s.co.jp]

Stability and Utility of Boc-Carbonates on Electron-Deficient Pyridine Rings

Topic: Stability of Boc-carbonates on Electron-Deficient Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to "Activated" Carbonates in Organic Synthesis

Executive Summary

In the landscape of protecting group chemistry, tert-butyl carbonates attached to electron-deficient heteroaromatics—specifically pyridine rings—occupy a unique functional niche. Unlike standard alkyl carbonates which serve primarily as inert protecting groups, Boc-carbonates of electron-deficient pyridines (e.g., tert-butyl 2-pyridyl carbonate) function as activated carbonates .

The electron-withdrawing nature of the pyridine ring renders the carbonate linkage susceptible to nucleophilic attack, making these compounds excellent Boc-transfer reagents rather than stable protected intermediates. This guide analyzes the stability profile of these species, delineating the fine line between their shelf-stability and their reactivity toward amines, and provides validated protocols for their synthesis and application.

Mechanistic Underpinnings: The "Activated" Carbonate

The stability of a carbonate (

Electronic Effects of the Pyridine Ring

For a Boc-pyridyl carbonate, the pyridine ring acts as a powerful electron-withdrawing group (EWG).

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density from the ring, destabilizing the C-O bond of the carbonate and making the carbonyl carbon more electrophilic.

-

Resonance Stabilization of the Leaving Group: Upon nucleophilic attack (e.g., by an amine), the tetrahedral intermediate collapses to expel the pyridinyloxy anion. The nitrogen atom stabilizes this negative charge (analogous to a phenolate but more stable due to the heteroatom), significantly lowering the activation energy for the substitution.

Stability Paradox

-

Storage Stability: Despite their reactivity, these carbonates are often crystalline solids stable at room temperature if kept dry. The steric bulk of the tert-butyl group provides kinetic shielding against ambient moisture.

-

Reaction Stability: In solution, particularly in the presence of nucleophiles (amines), the "protection" is sacrificed immediately. Therefore, these compounds should be viewed as reagents , not as "Boc-protected pyridines" intended to survive multi-step synthesis.

Stability Profile & Reactivity Data

The following table summarizes the stability of tert-butyl 2-pyridyl carbonate under various conditions, derived from its application as a Boc-transfer reagent.

| Condition | Stability Rating | Outcome / Observation |

| Solid State (Storage) | High | Stable crystalline solid (mp ~100°C). Shelf-stable for months if desiccated. |

| Aqueous Base ( | Moderate | Kinetic stability allows use in aqueous/organic mixtures (e.g., |

| Primary/Secondary Amines | Low (Reactive) | Rapidly reacts to form N-Boc amines. This is the intended utility. |

| Acid (TFA/HCl) | Very Low | Rapid decomposition to |

| Thermal ( | Low | Decomposition to |

Visualizing the Reactivity

The following diagram illustrates the mechanistic pathway of Boc-transfer using an electron-deficient pyridyl carbonate. The stability of the leaving group (pyridinate) is the driving force.

Figure 1: Mechanism of Boc transfer. The electron-deficient pyridine ring stabilizes the leaving group, driving the reaction forward.

Experimental Protocols

Synthesis of tert-Butyl 2-Pyridyl Carbonate

This reagent is commercially available but can be synthesized if high purity or specific derivatives (e.g., 3,5-dichloro) are required.

Reagents:

-

2-Hydroxypyridine (10 mmol)

-

Phosgene (or Triphosgene) (Caution: Toxic)

-

tert-Butanol

-

Pyridine (base)

-

Dichloromethane (

)

Protocol:

-

Chloroformate Formation: Dissolve 2-hydroxypyridine (0.95 g, 10 mmol) and pyridine (0.87 g, 11 mmol) in

(40 mL). Cool to -

Slowly add a solution of phosgene (or equivalent) in toluene. Stir for 30 minutes to form the 2-pyridyl chloroformate intermediate.

-

Carbonate Formation: Add tert-butanol (excess) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Wash with water, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Petroleum ether.

-

Yield: Typically 70-80%.

-

Melting Point: 101-102°C.[1]

-

Application: Boc-Protection of Amino Acids

This protocol demonstrates the stability of the reagent in aqueous media during the reaction.

Reagents:

-

Amino Acid (e.g., L-Proline) (2.0 mmol)

-

tert-Butyl 2-pyridyl carbonate (2.0 mmol)[1]

-

Triethylamine (TEA) (3.0 mmol)

-

Solvent: DMF/

(2:1)[1]

Protocol:

-

Dissolve L-Proline (230 mg) in DMF/

(12 mL). -

Add TEA (303 mg). Stir for 10 minutes.

-

Add tert-butyl 2-pyridyl carbonate (392 mg).[1]

-

Stir at room temperature for 6 hours.

-

Note: The reagent remains stable enough to not hydrolyze significantly before reacting with the amine.

-

-

Workup: Adjust pH to 3.5 with dilute oxalic acid. Extract with

( -

Wash organic layers with water and brine, dry, and concentrate.[1]

-

Yield: >95% of Boc-Pro-OH.[2]

-

Synthesis Workflow Visualization

Figure 2: Step-by-step synthesis of the activated carbonate reagent.

References

-

Kim, S., & Lee, J. I. (2006). t-Butyl 2-Pyridyl Carbonate.[1][3][4] A Useful Reagent for t-Butoxycarbonylation of Amino Acids.[5][6] Chemistry Letters, 35(4). Link

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[6] The Journal of Organic Chemistry, 65(20), 6368–6380. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[3][6] (Referenced for general Boc stability parameters).

-

J&K Scientific. (2021). BOC Protection and Deprotection Protocols. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tert-Butyl pyridin-4-ylcarbamate | CAS#:98400-69-2 | Chemsrc [chemsrc.com]

- 3. Tert-Butyloxycarbonyl Protecting Group [ja.bzchemicals.com]

- 4. Tert-butyl Benzoyloxycarbamate|CAS 105340-85-0|RUO [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Note: Protocol for Iodination of 4-Hydroxypyridine and Subsequent Boc Protection

Abstract & Strategic Overview

The functionalization of 4-hydroxypyridine (4-HP) is a cornerstone workflow in the synthesis of antiviral and anti-inflammatory scaffolds. This protocol details the controlled iodination of 4-hydroxypyridine to generate the versatile intermediate 3,5-diiodo-4-hydroxypyridine , followed by regioselective N-tert-butoxycarbonyl (Boc) protection .

While mono-iodination is possible under strictly controlled stoichiometry, the 3,5-diiodo derivative is the thermodynamic product and the industry standard for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to generate 3,5-disubstituted pyridine libraries. The subsequent Boc protection is critical for solubilizing the crystalline diiodo intermediate and masking the pyridone nitrogen, facilitating downstream organometallic transformations.

Key Technical Challenges Addressed:

-

Iodination Control: Managing the equilibrium between mono- and di-iodination using green aqueous media.

-

Tautomeric Ambiguity: Addressing the N- vs. O-protection regioselectivity (

-Boc-4-pyridone vs. O-Boc-4-methoxypyridine) through catalyst tuning.

Reaction Scheme & Pathway Analysis[1][2]

The following diagram illustrates the synthetic pathway, highlighting the tautomeric equilibrium and the specific conditions required to drive the reaction toward the desired N-Boc protected species.

Caption: Synthetic workflow for the conversion of 4-hydroxypyridine to N-Boc-3,5-diiodo-4-pyridone.

Experimental Protocol

Step 1: Synthesis of 3,5-Diiodo-4-hydroxypyridine

Principle: Electrophilic aromatic substitution (EAS) on the electron-rich pyridone ring. The reaction is performed in an alkaline aqueous medium to solubilize the starting material and neutralize the generated HI.

Reagents & Materials:

-

4-Hydroxypyridine (1.0 equiv)

-

Iodine (

) (2.2 equiv) -

Potassium Iodide (KI) (2.5 equiv) – Solubilizes Iodine

-

Sodium Carbonate (

) (2.2 equiv) – Base -

Solvent: Water (Deionized)[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypyridine (10.0 g, 105 mmol) and

(24.5 g, 231 mmol) in water (150 mL). Stir until a clear solution is obtained. -

Iodine Addition: Prepare a separate solution of

(58.7 g, 231 mmol) and KI (43.6 g, 263 mmol) in water (200 mL). Add this solution dropwise to the pyridine mixture over 1 hour at room temperature.-

Expert Insight: The slow addition prevents the formation of iodine aggregates and ensures consistent stoichiometry. The solution will turn dark brown initially and then fade as iodine is consumed.

-

-

Reaction: After addition, heat the reaction mixture to 60°C for 3 hours.

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting material should be fully consumed.

-

-

Workup: Cool the mixture to room temperature. Acidify the solution carefully with glacial acetic acid to pH ~5-6.

-

Observation: A thick off-white to yellow precipitate of 3,5-diiodo-4-hydroxypyridine will form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 50 mL) to remove inorganic salts and traces of iodine. Wash once with cold acetone (20 mL) to remove organic impurities.

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Typical Yield: 85-92%

-

Appearance: Off-white to pale yellow powder.

-

Step 2: Boc Protection (Regioselective N-Acylation)

Principle: 4-Hydroxypyridine derivatives exist in equilibrium with 4-pyridones. Reaction with Di-tert-butyl dicarbonate (

Reagents & Materials:

-

3,5-Diiodo-4-hydroxypyridine (from Step 1) (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.2 equiv) -

Triethylamine (

) (1.5 equiv) – Auxiliary Base -

4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Nucleophilic Catalyst

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

-

Suspension: Suspend the dry 3,5-diiodo-4-hydroxypyridine (10.0 g, 28.8 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

-

Note: The starting material has poor solubility in DCM; it will remain a suspension until the reaction proceeds.

-

-

Base Addition: Add

(6.0 mL, 43.2 mmol) and DMAP (0.35 g, 2.9 mmol). Stir for 10 minutes. -

Boc Anhydride Addition: Add a solution of

(7.55 g, 34.6 mmol) in DCM (20 mL) dropwise over 15 minutes at 0°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Endpoint: The suspension should clear as the lipophilic Boc-protected product forms.

-

-

Workup: Quench the reaction with water (50 mL). Separate the organic layer and wash with saturated

(50 mL) followed by brine (50 mL). -

Drying & Concentration: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify by flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Typical Yield: 75-85%

-

Product: N-Boc-3,5-diiodo-4-pyridone (Solid).

-

Data Summary & Characterization

| Parameter | Step 1: Iodination | Step 2: Boc Protection |

| Reagent Stoichiometry | ||

| Catalyst/Base | DMAP (0.1 eq) / | |

| Solvent System | DCM or THF (Anhydrous) | |

| Temperature | 60°C | 0°C |

| Typical Yield | 85-92% | 75-85% |

| Key Byproduct | Mono-iodo (if | O-Boc isomer (trace) |

Analytical Validation

-

NMR (DMSO-

-

NMR (

-

Diagnostic: A shift in the aromatic protons and the appearance of the distinct t-butyl singlet confirms protection.

-

-

Regiochemistry Check: The N-Boc isomer typically shows a carbonyl stretch in IR around 1690-1710

(carbamate) and 1650

Expert Insights & Troubleshooting

Mechanism of Regioselectivity

The reaction of 4-hydroxypyridine with electrophiles is governed by its tautomeric equilibrium. While the hydroxy form (pyridine) is aromatic, the pyridone form is often the major tautomer in solution.

-

DMAP Role: DMAP attacks

to form an activated -

Thermodynamic Control: The N-Boc product (a vinylogous imide) is generally more stable than the O-Boc product (a carbonate) under these conditions. If O-Boc forms, it can sometimes rearrange to N-Boc or hydrolyze during workup.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Iodination | Old/Wet Iodine or low temp. | Ensure |

| Low Solubility in Step 2 | Diiodo compound is very polar. | Use THF instead of DCM; ensure fine powder (grind before use). |

| Formation of "Gummy" Solid | Polymerization or wet solvent. | Ensure anhydrous conditions; use |

References

-

Iodination Methodology

-

Boc Protection & Regioselectivity

-

Wuts, P. G. M., & Greene, T. W.[4] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley, 2006. (Standard reference for Boc chemistry conditions).

-

Application Note Context: Regioselective protection of 4-pyridones is discussed in: Tetrahedron Letters, Vol 46, Issue 26, 2005, Pages 4555-4559. Link

-

-

General 3,5-Diiodo-4-pyridone Synthesis

Sources

- 1. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010054278A2 - Compounds for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 3. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Coupling of 3,5-Diiodopyridine Derivatives

[1]

Abstract & Strategic Overview

3,5-Diiodopyridine is a critical scaffold in medicinal chemistry (e.g., nicotinic acetylcholine receptor ligands) and materials science (e.g., MOF linkers). Unlike 2,6- or 2,4-dihalopyridines, where electronic differentiation drives site selectivity, 3,5-diiodopyridine is symmetric and electronically meta-positioned relative to the nitrogen atom.[1]

The Engineering Challenge: The primary difficulty is not regioselectivity (which iodine reacts first), but degree of substitution (Mono- vs. Bis-coupling).

-

C3/C5 Reactivity: The 3,5-positions are less electron-deficient than the 2,4-positions.[1] While this typically slows oxidative addition, the use of Iodine (a superior leaving group) compensates, making these substrates highly reactive.

-

The Kinetic Trap: Once the first aryl group is installed, the resulting 3-aryl-5-iodopyridine often has similar or slightly enhanced reactivity compared to the starting material, leading to statistical mixtures or "over-coupling" to the bis-product.[1]

This guide provides two distinct protocols: Protocol A for high-fidelity Mono-arylation (desymmetrization) and Protocol B for exhaustive Bis-arylation.[1]

Mechanistic Insight & Catalyst Selection

The Pyridine Problem: Catalyst Poisoning

Pyridines possess a basic nitrogen lone pair capable of coordinating to Palladium (Pd), effectively displacing phosphine ligands and forming inactive Pd(Pyridine)n complexes.

-

Solution: Use sterically bulky ligands (e.g., SPhos , XPhos ) or chelating ligands (e.g., dppf ) that prevent N-coordination. Alternatively, use high catalyst loading (5 mol%) of robust precursors like Pd(PPh3)4.

Reaction Pathway Diagram

The following decision tree illustrates the divergence in conditions required for Mono- vs. Bis-coupling.

Figure 1: Strategic workflow for controlling the degree of arylation.

Critical Parameter Optimization

The following matrix summarizes the "Why" behind the experimental choices.

| Parameter | Mono-Coupling (Asymmetric) | Bis-Coupling (Symmetric) | Mechanistic Rationale |

| Stoichiometry | 0.95 equiv. Boronic Acid | 2.5 - 3.0 equiv. Boronic Acid | Limiting the nucleophile is the primary control for mono-selectivity.[1] |

| Solvent System | Toluene/MeOH/Water (Biphasic) | DMF or 1,4-Dioxane (Homogeneous) | Biphasic systems can precipitate the mono-product, protecting it from further reaction.[1] DMF promotes high solubility and rate.[1] |

| Base | Na2CO3 (Mild) | K3PO4 or Cs2CO3 (Strong) | Stronger bases accelerate transmetallation, pushing the reaction to completion (Bis). |

| Temperature | 60–70 °C | 90–110 °C | Lower temperature differentiates the kinetic barrier between the first and second addition. |

| Addition Mode | Slow Dropwise (over 1-2 h) | One-pot | Slow addition keeps the concentration of boronic acid low relative to the diiodide.[1] |

Experimental Protocols

Protocol A: Controlled Mono-Arylation (Desymmetrization)

Target: Synthesis of 3-aryl-5-iodopyridine.[1]

Reagents:

-

3,5-Diiodopyridine (1.0 mmol, 329 mg)

-

Arylboronic acid (0.95 mmol) [Limiting Reagent]

-

Pd(PPh3)4 (0.05 mmol, 5 mol%)

-

Na2CO3 (2.0 mmol, 2.0 M aqueous solution)

-

Solvent: Toluene (4 mL) + Methanol (1 mL)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with Toluene, MeOH, and 2.0 M Na2CO3. Sparge with Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid.

-

Pre-Catalyst Mix: Add 3,5-diiodopyridine and Pd(PPh3)4 under Argon flow. Stir for 5 minutes at Room Temperature (RT) to allow catalyst dispersion.

-

Thermal Initiation: Heat the mixture to 65 °C .

-

Controlled Addition: Dissolve the Arylboronic acid (0.95 eq) in a minimal amount of MeOH/Toluene. Using a syringe pump or dropping funnel, add this solution dropwise over 90 minutes .[1]

-

Why: This ensures the diiodide is always in excess relative to the boronic acid, statistically favoring mono-substitution.[1]

-

-

Quench: Once addition is complete, stir for an additional 30 minutes. Monitor by TLC/LCMS.[1] If di-substituted product exceeds 5%, stop immediately.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via column chromatography (Gradient: Hexanes -> 10% EtOAc/Hexanes).

Protocol B: Exhaustive Bis-Arylation

Target: Synthesis of 3,5-bis(aryl)pyridine.[1]

Reagents:

-

Arylboronic acid (2.5 - 3.0 mmol) [Excess]

-

Pd(dppf)Cl2·DCM (0.03 mmol, 3 mol%) [Robust Catalyst]

-

K3PO4 (3.0 mmol)

-

Solvent: 1,4-Dioxane or DMF (anhydrous preferred)[1]

Step-by-Step Workflow:

-

Batch Loading: In a pressure vial, combine 3,5-diiodopyridine, Boronic acid (excess), K3PO4, and Pd(dppf)Cl2.

-

Solvent Addition: Add Dioxane (5 mL). Seal and purge with Argon x3.[1]

-

High-Energy Reaction: Heat to 100 °C for 4–12 hours.

-

Note: If using hindered boronic acids (e.g., 2,6-dimethylphenyl), switch catalyst to Pd2(dba)3 + SPhos and raise temp to 110 °C in Toluene.

-

-

Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and recrystallize (often possible due to symmetry) or chromatograph.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Pd(dppf)Cl2 or add CuI (co-catalyst) to scavenge the pyridine.[1] |

| High Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[1] | Degas solvents more thoroughly.[1] Reduce base concentration.[1] |

| Protodehalogenation (Ar-H) | Reductive elimination of H-Pd-Ar.[1] | Use anhydrous solvents (Dioxane/K3PO4).[1] Avoid alcohols. |

| Inseparable Mixture | Statistical distribution (Mono/Bis/Start). | Use Protocol A strictly. If separation is hard, convert the remaining Iodine to a distinct group (e.g., nitrile via Zn(CN)2) to alter polarity. |

Mechanism of Inhibition Diagram

The following diagram highlights why standard conditions sometimes fail with pyridines and how bulky ligands solve it.

Figure 2: Competition between substrate inhibition and ligand protection.[3][4]

References

-

Mechanistic Divergence in Dihalopyridines

-

General Suzuki Coupling of Pyridines

-

Optimization of Heteroaryl Cross-Coupling

-

Reactivity of 3,5-Dichloropyridazines (Analogous Systems)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 3. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Regioselective Sonogashira Coupling of 3,5-Dibromo-N-Boc-4-pyridone

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of electron-deficient heterocycles. It focuses on the Sonogashira cross-coupling of 3,5-dibromo-N-Boc-4-pyridone , a privileged scaffold in the synthesis of kinase inhibitors and furo[3,2-c]pyridine derivatives.

Executive Summary & Strategic Rationale

The 3,5-functionalization of hydroxypyridines (specifically the N-Boc-4-pyridone tautomer) is a critical gateway to symmetric and non-symmetric diaryl/dialkynyl systems found in thyromimetics and multi-targeted kinase inhibitors.

The Challenge:

-

Electronic Deactivation: The pyridine ring is electron-poor. The N-Boc group further withdraws electron density, theoretically activating the C-Br bond for oxidative addition, but also making the ring susceptible to nucleophilic attack or ring-opening.

-

Catalyst Poisoning: The Lewis-basic carbonyl and nitrogen (if deprotected) can coordinate to Pd(II) or Cu(I), arresting the catalytic cycle.

-

Symmetry Breaking: Achieving mono-alkynylation on a symmetric 3,5-dibromo scaffold requires precise kinetic control to avoid statistical mixtures of starting material, mono-product, and bis-product.

The Solution: This guide provides two distinct protocols: Protocol A for controlled Mono-Coupling (desymmetrization) and Protocol B for exhaustive Bis-Coupling.

Mechanistic Insight & Critical Parameters

The Catalytic Cycle & Ligand Effects

For electron-deficient heteroaryl bromides, the rate-limiting step is often transmetallation rather than oxidative addition.

-

Palladium Source: Pd(PPh₃)₂Cl₂ is the workhorse catalyst. The PPh₃ ligands are bulky enough to prevent excessive coordination of the pyridine nitrogen/oxygen to the metal center.

-

The Copper Effect: While CuI accelerates the reaction via the formation of Copper-acetylides, it promotes Glaser homocoupling (alkyne dimerization). In this specific substrate, CuI is kept at <5 mol% to minimize homocoupling, which is difficult to separate from the desired product due to similar polarity.

-

Boc Stability: The tert-butyloxycarbonyl (Boc) group is stable to triethylamine (Et₃N) at 60–80°C. However, temperatures >100°C or strong nucleophilic bases (e.g., hydroxides, alkoxides) will trigger deprotection. Once deprotected, the free NH-pyridone poisons the catalyst immediately.

Reaction Pathway Diagram

The following flowchart visualizes the kinetic divergence between mono- and bis-coupling and the risks of cyclization.

Caption: Reaction pathway showing the divergence between controlled mono-coupling, exhaustive bis-coupling, and potential cyclization/degradation pathways.

Experimental Protocols

Protocol A: Controlled Mono-Coupling (Desymmetrization)

Objective: Isolate the 3-bromo-5-alkynyl-N-Boc-4-pyridone.

Reagents:

-

Substrate: 3,5-Dibromo-N-Boc-4-pyridone (1.0 equiv)

-

Alkyne: Terminal Acetylene (1.05 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%)[1]

-

Base: Et₃N (3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Degassing (Crucial): In a reaction vial, combine the DMF and Et₃N. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes Cu-mediated homocoupling of the limiting alkyne reagent.

-

Catalyst Charge: Add Pd(PPh₃)₂Cl₂, CuI, and the dibromo substrate to the vial. Purge the headspace with Argon for 2 minutes.

-

Alkyne Addition: Add the terminal alkyne (1.05 equiv) via syringe.

-

Thermal Activation: Heat the sealed vial to 60°C .

-

Why 60°C? This temperature is sufficient to activate the first bromide (C3) but sluggish for the second bromide (C5) once the electron-donating alkyne is installed (which slightly deactivates the ring).

-

-

Monitoring: Monitor by LCMS at 2 hours.

-

Success Criterion: >70% Mono-product, <10% Bis-product.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The mono-alkyne is typically less polar than the starting dibromide but more polar than the bis-alkyne.

Protocol B: Exhaustive Bis-Coupling

Objective: Synthesis of symmetric or non-symmetric 3,5-dialkynyl derivatives.

Reagents:

-

Substrate: 3,5-Dibromo-N-Boc-4-pyridone (1.0 equiv)

-

Alkyne: Terminal Acetylene (2.5 – 3.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

-

Change: The bidentate dppf ligand is more robust at higher temperatures and prevents catalyst decomposition during the longer reaction time required for the second coupling.

-

-

Co-Catalyst: CuI (5 mol%)[3]

-

Base: Diisopropylamine (DIPA) or Et₃N (5.0 equiv)

-

Solvent: DMF/THF (1:1 mixture)

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask or pressure tube. Cool under Argon.

-

Solvent Prep: Degas the DMF/THF mixture (1:1 improves solubility of the rigid bis-alkyne product).

-

Addition: Add substrate, Pd(dppf)Cl₂, and CuI.

-

Initiation: Add Base and Alkyne (2.5 equiv).

-

Reaction: Heat to 85°C for 6–12 hours.

-

Note: If the reaction stalls after mono-coupling, add a second portion of catalyst (2 mol%) and alkyne (0.5 equiv).

-

-

Scavenging: Upon completion, treat the organic layer with functionalized silica (thiol or diamine) to scavenge residual Palladium, which can bind tightly to the pyridone oxygen.

Data Summary & Troubleshooting

Comparative Data: Catalyst & Conditions Screening

| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (Mono) | Yield (Bis) | Notes |

| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | 60 | 78% | 8% | Optimal for Mono |

| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | 90 | 30% | 45% | Poor selectivity |

| 3 | Pd(dppf)Cl₂ | dppf | DIPA | 85 | 5% | 88% | Optimal for Bis |

| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 80 | 0% | 0% | De-Boc observed (Base too strong) |

| 5 | Pd(PPh₃)₄ | PPh₃ | Et₃N | 60 | 65% | 12% | Catalyst unstable (Pd black forms) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at <10% | Catalyst poisoning by Pyridone N/O. | Switch to Pd(dppf)Cl₂; ensure Boc group is intact. |

| Glaser Product (Alkyne-Alkyne) | Oxygen in solvent. | Freeze-Pump-Thaw degas solvents; reduce CuI to 1 mol%. |

| Loss of Boc Group | Temperature too high or base too nucleophilic. | Lower temp to <70°C; switch from DIPA to Et₃N. |

| "Black" Reaction Mixture | Pd precipitation (Pd black). | Add excess PPh₃ (10 mol%) to stabilize Pd species. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

-

Zhu, Q., et al. (2017).[3][4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[3] Link

-

Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters, 1(4), 553–556. Link

-

BenchChem Technical Support. (2025). Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines.[5][6] BenchChem Application Notes. Link

-

Gundersen, L. L. (2011).[7] Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines. Tetrahedron Letters, 52(4), 523–525.[2] Link

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 3,5-dibromopyridine derivatives and palladium catalysts before handling.

Sources

- 1. kbfi.ee [kbfi.ee]

- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. par.nsf.gov [par.nsf.gov]

Application Note: One-Pot Synthesis of 3,5-Diarylpyridin-4-ols from Diiodo Precursors via Double Suzuki-Miyaura Coupling

Executive Summary

This application note details the optimized protocol for the one-pot synthesis of 3,5-diarylpyridin-4-ols (and their tautomeric 4-pyridones) utilizing 3,5-diiodo-4-pyridone as the core electrophile. While traditional methods often employ sequential isolation steps or ring-closing condensations (e.g., Hantzsch synthesis), the Double Suzuki-Miyaura Cross-Coupling strategy offers superior convergence and functional group tolerance.

This guide addresses the specific challenges of this transformation: solubility of the diiodo-pyridone core , catalyst poisoning by the free hydroxyl/amide group , and steric hindrance at the 3,5-positions. We provide a robust, self-validating protocol suitable for medicinal chemistry library generation (e.g., p38 MAP kinase inhibitors, tubulin polymerization inhibitors).

Scientific Foundation & Mechanistic Insight

The Scaffold & Tautomerism

The target molecule exists in a tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (oxo) forms. In solution, the equilibrium is solvent-dependent; however, under the basic conditions of Suzuki coupling, the species reacts as the phenolate/pyridonate anion .

-

Implication: The free N-H or O-H moiety can act as a weak acid, potentially consuming the base required for the Suzuki transmetallation step. Our protocol utilizes an excess of base to mitigate this "proton sponge" effect without requiring protection groups.

Why Diiodo Precursors?

While 3,5-dibromo precursors are commercially available, the 3,5-diiodo variant is preferred for one-pot applications due to the weaker C-I bond strength (53 kcal/mol vs. 66 kcal/mol for C-Br). This facilitates faster Oxidative Addition (the rate-determining step for electron-rich or neutral electrophiles), allowing the reaction to proceed at lower temperatures which preserves sensitive boronic acids.

Reaction Mechanism: The Double Catalytic Cycle

The one-pot synthesis involves two consecutive catalytic cycles.

-

Cycle A: Oxidative addition to the first C-I bond, followed by transmetallation and reductive elimination to form the mono-aryl intermediate.

-

Cycle B: The mono-aryl species re-enters the cycle. Note: The first aryl group often increases the electron density of the ring, potentially slowing the second oxidative addition. High-activity catalysts (e.g., Pd(dppf)Cl2 or XPhos Pd G2) are recommended.

Figure 1: Mechanistic pathway for the sequential double arylation. The mono-arylated intermediate is formed in situ and immediately consumed in the second cycle.

Experimental Protocols

Materials & Equipment

-

Precursor: 3,5-Diiodo-4-pyridone (Synthesized via iodination of 4-pyridone with I2/K2CO3/H2O).

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is the workhorse catalyst due to its stability and bite angle.

-

Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base and facilitating transmetallation.[1]

-

Base: Cesium Carbonate (Cs2CO3).[1][2] Superior to K2CO3 for steric/solubility reasons in this specific scaffold.

Protocol A: Symmetrical One-Pot Synthesis (Ar¹ = Ar²)

Use this protocol when introducing two identical aryl groups.

Step-by-Step Methodology:

-

Charge: To a microwave vial or round-bottom flask, add 3,5-diiodo-4-pyridone (1.0 equiv), Aryl Boronic Acid (2.5 equiv), and Cs2CO3 (3.0 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M relative to the diiodo precursor.

-

Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Quickly seal the vessel.

-

Reaction:

-

Microwave: Heat at 120°C for 30–45 minutes.

-

Thermal: Reflux (approx. 100°C) for 12–18 hours.

-

-

Work-up: Cool to RT. Acidify with 1M HCl to pH ~6 (to protonate the pyridonate). A precipitate often forms. Filter and wash with water/ether. If no precipitate, extract with EtOAc/MeOH (9:1).

Protocol B: Asymmetrical One-Pot Synthesis (Ar¹ ≠ Ar²)

Use this protocol for sequential introduction of different aryl groups.

Step-by-Step Methodology:

-